HU-210
CAS No.: 112830-95-2
Cat. No.: VC0004288
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112830-95-2 |
|---|---|
| Molecular Formula | C25H38O3 |
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
| Standard InChI | InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1 |
| Standard InChI Key | SSQJFGMEZBFMNV-WOJBJXKFSA-N |
| Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
| SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
| Appearance | Assay:>98%A crystalline solid |
Introduction
Chemical and Structural Profile of HU-210
Molecular Characteristics
HU-210, chemically designated as (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol, belongs to the classical cannabinoid class. Its molecular formula is C₂₅H₃₈O₃, with a molar mass of 386.576 g/mol . The compound’s stereochemistry is critical: the (–)-enantiomer (HU-210) acts as a potent CB₁/CB₂ agonist, while the (+)-enantiomer (HU-211) exhibits NMDA receptor antagonism and neuroprotective properties .
Table 1: Key Chemical Properties of HU-210
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₈O₃ | |
| Molar Mass | 386.576 g/mol | |
| CAS Registry Number | 112830-95-2 | |
| Binding Affinity (CB₁) | 0.061 nM | |
| LD₅₀ (Oral, Rats) | 5,000 mg/kg |
Synthesis and Enantiomeric Specificity
HU-210 is synthesized via acid-catalyzed condensation of (–)-myrtenol and 1,1-dimethylheptylresorcinol . Its enantiomeric purity is paramount; even minor stereochemical alterations drastically alter pharmacological activity. For instance, HU-211 lacks cannabinoid receptor affinity but demonstrates neuroprotection in traumatic brain injury models .
Pharmacological Mechanisms and Receptor Interactions
CB₁ and CB₂ Receptor Agonism
HU-210’s high affinity for CB₁ receptors (Kᵢ = 0.061 nM) underpins its psychoactive and physiological effects. Comparative studies show it binds CB₁ receptors ~670-fold more tightly than Δ⁹-THC (Kᵢ = 40.7 nM) . CB₂ receptor affinity, though less well-characterized, contributes to immunomodulatory effects observed in preclinical models .
Prolonged Duration of Action
The compound’s lipophilicity and resistance to metabolic degradation result in an extended half-life. In rodent models, a single intraperitoneal dose (100 μg/kg) induces behavioral effects lasting >6 hours, contrasting with Δ⁹-THC’s shorter duration . This property makes HU-210 valuable for chronic dosing studies investigating cannabinoid tolerance and dependence.
Behavioral and Cognitive Effects
Spatial Memory Deficits and Hippocampal Modulation
HU-210 administration (100 μg/kg i.p.) in rats impairs reference memory acquisition in Morris water maze tasks, linked to suppressed hippocampal CA1/CA3 neuronal firing. Notably, working memory remains unaffected, highlighting region-specific cannabinoid effects .
Table 2: Effects of HU-210 on Rat Behavior (100 μg/kg i.p.)
| Parameter | Effect | Source |
|---|---|---|
| Reference Memory | Impaired acquisition | |
| Working Memory | No significant change | |
| Motor Activity | Reduced swim speed | |
| Anxiety-like Behavior | Increased thigmotaxis |
Analgesic Properties
HU-210 demonstrates potent antinociception in murine models. Intrathecal administration (0.1–1 μg) suppresses formalin-induced pain behaviors without impairing motor function, even at subthreshold RotaRod doses . This analgesia is prostaglandin-independent, as co-administration with indomethacin fails to attenuate effects .
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